molecular formula C21H19ClN4O3S B5500411 3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B5500411
M. Wt: 442.9 g/mol
InChI Key: PDTHIXOXWJBXFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multi-step reactions, often starting from simpler benzazepine or triazinone precursors. While specific literature on this exact compound is limited, related synthesis approaches involve cyclization reactions, substitutions, and the strategic introduction of functional groups to achieve the desired complex architecture. For example, the synthesis of similar benzazepines typically involves cyclization of amino alcohols followed by specific group substitutions to introduce various functional groups, as seen in dopaminergic activity studies of substituted benzazepines (Pfeiffer et al., 1982).

Molecular Structure Analysis

Molecular structure analysis of such compounds often utilizes NMR, X-ray crystallography, and computational methods to elucidate the arrangement of atoms and the configuration of the molecule. The presence of multiple heterocyclic rings, such as triazino and benzoxazepine, contributes to a rigid structure with specific electronic and steric properties influencing its reactivity and interactions. The detailed structure of related compounds has been determined through crystallography, showcasing intermolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the compound's behavior in various environments (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and heterocyclic components. For instance, the allylthio group may undergo nucleophilic substitution reactions, while the heterocyclic rings can participate in electrophilic substitutions, ring-opening reactions, or act as ligands in coordination compounds. The synthesis and reactivity of related heterocycles, such as triazolo benzoxazepines, involve transformations like ring closures, substitutions, and condensations, highlighting the versatility of these structures (Nielsen & Pedersen, 1985).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are pivotal for understanding the compound's behavior in solid and solution states. These properties are directly influenced by the molecular structure, particularly the presence of heteroatoms, which can impact hydrogen bonding, polarity, and molecular packing. Studies on similar compounds provide insights into how modifications in the structure affect these physical properties, essential for their application and handling (Brunovska et al., 1999).

Scientific Research Applications

Dopaminergic Activity

Benzazepines, sharing a similar scaffold, have been evaluated for their dopaminergic activity, indicating their potential as agonists of central and peripheral dopamine receptors. The synthesis involves cyclization of certain amino alcohols, followed by demethylation, highlighting their significant role in studying dopaminergic pathways and potentially aiding in the development of treatments for disorders associated with dopamine dysregulation (Pfeiffer et al., 1982).

Anticancer Activity

Compounds with a benzoxazepine core have been synthesized and characterized, demonstrating potent cytotoxicity against breast cancer cell lines. This suggests their application in the field of oncology, particularly in the development of new therapeutic agents for cancer treatment (Odame et al., 2021).

Polymerization Behavior and Thermal Properties

Benzoxazine compounds, related through their ring structure, have been studied for their polymerization behavior and thermal properties. Their synthesis from o-allylphenol indicates potential applications in the development of materials with specific thermal and mechanical properties, relevant for engineering and materials science research (Liu et al., 2014).

Antimicrobial and Antitumor Agents

The synthesis of fused 1,2,4-triazines and triazepines has been explored for their potential antimicrobial and antitumor activities. This research avenue opens up possibilities for the discovery of new drugs with enhanced efficacy against microbial infections and cancer (Badrey & Gomha, 2012).

Antioxidant Activity and Lipid Peroxidation Inhibition

Benzoxazepine and benzodiazepine derivatives have been synthesized and evaluated for their antioxidant activity and ability to inhibit lipid peroxidation. Such studies contribute to understanding the mechanisms of oxidative stress and finding potential treatments for diseases caused by oxidative damage (Neochoritis et al., 2010).

properties

IUPAC Name

6-(5-chloro-2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-4-9-30-21-24-20-17(25-26-21)13-7-5-6-8-15(13)23-19(29-20)14-10-12(22)11-16(27-2)18(14)28-3/h4-8,10-11,19,23H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTHIXOXWJBXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-chloro-6-methoxyphenyl methyl ether

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